REACTION_CXSMILES
|
[CH:1]([C:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[NH:5][C:4]=1[CH2:12][C:13]([O:15]CC)=[O:14])=[O:2].[OH-].[Na+].O>O1CCOCC1>[CH:1]([C:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[NH:5][C:4]=1[CH2:12][C:13]([OH:15])=[O:14])=[O:2] |f:1.2|
|
Name
|
|
Quantity
|
15.9 g
|
Type
|
reactant
|
Smiles
|
C(=O)C1=C(NC2=CC=CC=C12)CC(=O)OCC
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 4 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the mixture was washed with diethyl ether (150 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (250+150 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
4 d |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=C(NC2=CC=CC=C12)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.3 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 73.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |